molecular formula C8H12N2OS B13298123 5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine

5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B13298123
M. Wt: 184.26 g/mol
InChI Key: PTVROKUTZJDCNF-UHFFFAOYSA-N
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Description

5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of oxolane derivatives with thiazole precursors. One common method involves the use of oxolane-3-carboxaldehyde and 2-aminothiazole under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine
  • 2-Thiazolemethanamine, N-[(tetrahydro-3-furanyl)methyl]-

Uniqueness

5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2OS/c9-8-10-4-7(12-8)3-6-1-2-11-5-6/h4,6H,1-3,5H2,(H2,9,10)

InChI Key

PTVROKUTZJDCNF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2=CN=C(S2)N

Origin of Product

United States

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